molecular formula C9H13NO3S B11967775 2-(Ethylamino)toluene-4-sulphonic acid CAS No. 98-40-8

2-(Ethylamino)toluene-4-sulphonic acid

Cat. No.: B11967775
CAS No.: 98-40-8
M. Wt: 215.27 g/mol
InChI Key: AHAFWLDHQAFWFO-UHFFFAOYSA-N
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Description

2-(Ethylamino)toluene-4-sulphonic acid is an organic compound with the molecular formula C9H13NO3S. It is a derivative of toluene, where the ethylamino group is attached to the second carbon and the sulphonic acid group is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)toluene-4-sulphonic acid typically involves the sulfonation of N-ethyl o-toluidine with fuming sulfuric acid. The reaction is carried out by adding fuming sulfuric acid to a sulfonation kettle, followed by the slow addition of N-ethyl o-toluidine while maintaining the temperature below 50°C. After the addition is complete, the mixture is incubated at 65°C for 6 hours. The product is then crystallized out by cooling the mixture and separated by centrifugal separation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of nitrogen to press the materials into different kettles and the pre-installation of water and ice cubes in the dilution kettle are some of the steps taken to optimize the process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)toluene-4-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethylamino and sulphonic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

2-(Ethylamino)toluene-4-sulphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)toluene-4-sulphonic acid involves its interaction with various molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulphonic acid group can act as a strong acid, donating protons in chemical reactions. These interactions enable the compound to act as a catalyst or reactant in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonic acid: A similar compound with a methyl group instead of an ethylamino group.

    Benzenesulfonic acid: Another sulfonic acid derivative with a simpler structure.

    Methanesulfonic acid: A sulfonic acid with a single carbon chain.

Uniqueness

2-(Ethylamino)toluene-4-sulphonic acid is unique due to the presence of both an ethylamino group and a sulphonic acid group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various industrial and research applications .

Properties

CAS No.

98-40-8

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-(ethylamino)-4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H13NO3S/c1-3-10-9-6-8(14(11,12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3,(H,11,12,13)

InChI Key

AHAFWLDHQAFWFO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)S(=O)(=O)O)C

Origin of Product

United States

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